(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-hexyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-3-hexyl-4-hydroxy-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-3-5-6-7-12-20-17(21)16(24-18(20)23)13-19-14-8-10-15(11-9-14)22-4-2/h8-11,13,21H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKPVDVLWMPFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
A comparative analysis of key structural analogues is provided below:
*Calculated based on molecular formulas.
Key Observations:
- Lipophilicity: The hexyl group in the target compound increases logP compared to ethyl or diethylaminoethyl substituents, favoring better membrane penetration but risking solubility limitations.
- Electronic Effects: The 4-ethoxyphenylamino group (electron-donating) contrasts with fluorophenyl (electron-withdrawing, ) or pyridinyl (aromatic heterocycle, ) groups, altering charge distribution and binding modes.
- Stereochemistry : The (E)-configuration ensures planarity, critical for π-π stacking in biological targets, whereas (Z)-isomers (e.g., ) may exhibit steric hindrance.
Crystallographic and Structural Insights
- Planarity : The (E)-configuration in the target compound aligns with crystallographic data from similar structures (e.g., ), where planarity optimizes crystal packing via hydrogen bonds (N–H···S, O–H···O) .
- Alkyl Chain Effects : Longer chains (hexyl vs. ethyl ) reduce crystallinity, as observed in analogues with flexible substituents .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between a thioxothiazolidinone core and an aldehyde/amine derivative under basic conditions (e.g., NaOH/KOH in ethanol/methanol). For example, analogous compounds are synthesized via refluxing with sodium acetate as a base, followed by recrystallization . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst : Sodium acetate improves imine formation efficiency.
- Reaction time : Monitored via TLC (e.g., ethyl acetate/hexane systems) .
- Purification : Recrystallization in ethanol or DMF-acetic acid mixtures yields high-purity products .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituents and confirm the (E)-isomer geometry .
- IR spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns .
- HPLC/TLC : Assess purity (>95% by HPLC; R values in TLC) .
Q. What are the key pharmacological targets investigated for this compound?
Reported targets include:
- Protein kinases : Inhibition of tyrosine kinases linked to anticancer activity .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis or enzyme function .
- In vitro assays :
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Antibacterial: Minimum inhibitory concentration (MIC) testing .
Q. What solvent systems are optimal for recrystallization?
Ethanol, methanol, or DMF-acetic acid mixtures are preferred. Solvent polarity is critical: ethanol balances solubility and crystallization kinetics, yielding high-purity crystals .
Q. What protocols are recommended for stability testing?
- Storage : -20°C under inert atmosphere (N) to prevent oxidation.
- Stability assays : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4–40°C) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Prodrug design : Modify the 4-ethoxyphenyl group to enhance solubility .
- Pharmacokinetic studies : Use LC-MS to track metabolite formation in plasma .
- Formulation optimization : Nanoparticle encapsulation improves delivery .
Q. What strategies improve (E)-isomer yield and minimize (Z)-isomer contamination?
- Reaction control : Lower temperatures (0–25°C) and non-polar solvents (toluene) favor the (E)-isomer .
- Catalysts : Use of Lewis acids (e.g., ZnCl) to stabilize the transition state .
- Purification : Column chromatography with silica gel separates isomers .
Q. How do structural modifications at the 3-hexyl or 4-ethoxyphenyl groups affect pharmacokinetics?
- 3-Hexyl group : Increasing chain length enhances lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .
- 4-Ethoxyphenyl : Electron-donating groups (e.g., -OCHCH) stabilize metabolic degradation. QSAR models predict optimal substituents .
Q. How can computational tools predict binding affinity to therapeutic targets?
- Molecular docking : AutoDock Vina screens binding modes to kinases (e.g., EGFR) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- ADMET prediction : SwissADME estimates bioavailability and toxicity .
Q. What explains contradictory efficacy reports against drug-resistant bacteria?
Variations arise from:
- Strain-specific resistance mechanisms : Efflux pump overexpression in Gram-negative bacteria .
- Assay conditions : Adjusting pH or using synergy assays (e.g., with efflux inhibitors like PAβN) clarifies efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
